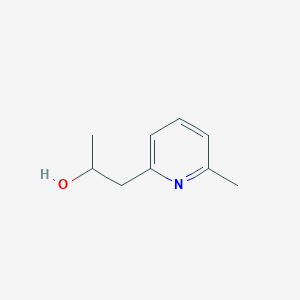
1-(6-Methylpyridin-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(6-Methylpyridin-2-yl)propan-2-ol is a chemical that belongs to a class of organic compounds characterized by the presence of a pyridine ring—a heterocyclic aromatic ring with one nitrogen atom—and a propan-2-ol moiety. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural features have been studied. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and modifications of pyridine derivatives. For instance, a Mannich condensation reaction was used to synthesize 1-(pyridin-2-yl amino)methyl napthalene-2-ol, starting from 2-aminopyridine, naphthalene-2-ol, and formaldehyde . Another related compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, was obtained from the condensation of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde . These methods highlight the versatility of pyridine derivatives in forming new compounds through various synthetic routes.
Molecular Structure Analysis
The molecular structures of synthesized pyridine derivatives are often confirmed using spectroscopic techniques and crystallography. For example, the structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol was elucidated using mass spectroscopy, IR, 1H NMR, UV-Vis, and single-crystal X-ray diffraction, revealing a symmetrical molecule with intramolecular hydrogen bonds . Similarly, the structure of 3-(2,2':6',2''-Terpyridin-4'-yloxy)propyl toluene-4-sulfonate was determined, showing dihedral angles between the pyridine rings and the central ring, with crystal packing stabilized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can lead to various chemical transformations. For instance, the compound 1-(4-chlorobenzylamino)-2-methylpropan-2-ol was treated with concentrated sulfuric acid to yield a tetrahydroisoquinoline derivative, which further reacted with (aryloxymethyl)oxiranes to afford new propan-2-ol derivatives . These reactions demonstrate the potential of pyridine-containing compounds to undergo chemical modifications, leading to a diverse array of products with different properties and activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds can stabilize the crystal structure, as seen in 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol . Additionally, the thermal properties can be assessed using techniques like TG/DSC analysis, which showed a drying temperature range for 1-(pyridin-2-yl amino)methyl napthalene-2-ol . These properties are crucial for understanding the stability and behavior of the compounds under different conditions.
科学的研究の応用
Chemistry and Synthesis
1-(6-Methylpyridin-2-yl)propan-2-ol is involved in various chemical processes and synthesis pathways. A study highlighted its role in the Wolff-Kishner reduction of propanones, indicating its potential in the formation of less-stable secondary carbanions and more stable primary carbanions, demonstrating its significance in complex chemical transformations (Paine, 1991). Further research in structural modifications of a related compound, 3-methoxy-2-aminopyridine, aimed to reduce mutagenic potential and time-dependent drug-drug interactions, underlining the importance of understanding the chemical nature of such compounds for safer pharmacological applications (Palmer et al., 2012).
Catalysis and Molecular Interactions
The compound's derivatives are used in catalysis, as evidenced by a study on ionic liquid-based Ru(II)–phosphinite compounds, where it was involved in transfer hydrogenation processes. This research highlights its potential application in industrial catalysis and the broader field of chemical engineering (Aydemir et al., 2014). Additionally, its derivatives have been studied in the context of molecular interactions, as seen in research exploring binary mixtures with alcohols at different temperatures and pressures. These studies provide insights into the compound's behavior in different chemical environments, which is crucial for its applications in material science and chemistry (Haraschta et al., 1999).
Pharmaceutical and Bioactive Research
Some derivatives of 1-(6-Methylpyridin-2-yl)propan-2-ol have been investigated for their pharmaceutical potential. For instance, research on alpha(v)beta(3) antagonists for osteoporosis treatment highlighted a derivative's promising in vitro profile and its efficacy in in vivo models, pointing towards its therapeutic potential (Hutchinson et al., 2003). Furthermore, its structural analogues were explored for inhibitory activity against xanthine oxidase, a therapeutic target for gout and inflammatory conditions, demonstrating the compound's relevance in medicinal chemistry and drug design (Šmelcerović et al., 2013).
将来の方向性
特性
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-3-5-9(10-7)6-8(2)11/h3-5,8,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBJKXQFCAWOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B2542297.png)
![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2542298.png)
![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2542300.png)
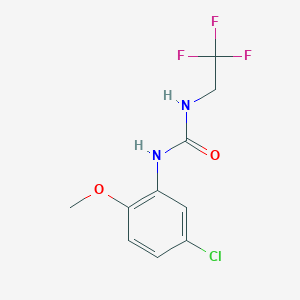
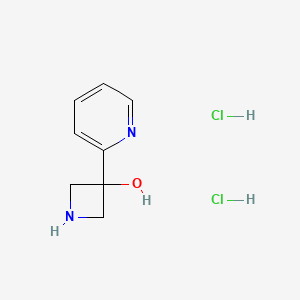
![N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2542303.png)
![N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2542304.png)
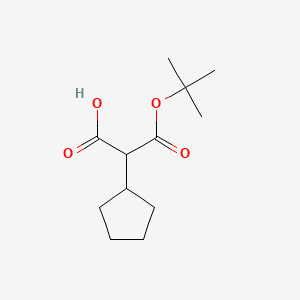
![4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde](/img/structure/B2542306.png)

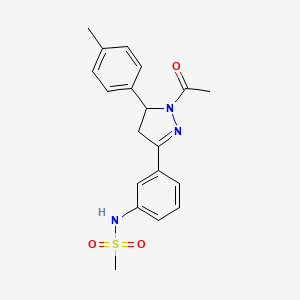
![N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2542309.png)
![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)